
5-Fluoro-N,N-dimethyltryptamine
Descripción general
Descripción
5-Fluoro-N,N-dimethyltryptamine (5-fluoro-DMT, 5F-DMT) is a tryptamine derivative related to compounds such as 5-bromo-DMT and 5-MeO-DMT . Fluorination of psychedelic tryptamines either reduces or has little effect on 5-HT 2A/C receptor affinity or intrinsic activity .
Synthesis Analysis
The synthesis of 5-Fluoro-N,N-dimethyltryptamine is related to the Fischer indole reaction for the preparation of N,N-dimethyltryptamines . More research is needed to fully understand the synthesis process.Molecular Structure Analysis
The molecular formula of 5-Fluoro-N,N-dimethyltryptamine is C12H15FN2 . The average mass is 206.259 Da and the monoisotopic mass is 206.121933 Da .Aplicaciones Científicas De Investigación
Proteomic Changes in Human Cerebral Organoids
Research by Dakić et al. (2017) explored the effects of dimethyltryptamines, specifically 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), on human cerebral organoids using shotgun mass spectrometry. This study identified significant changes in protein expression related to anti-inflammatory actions and modulation of proteins associated with dendritic spine formation and long-term potentiation, indicating potential applications in studying neurodevelopment and neuroplasticity mechanisms (Dakić et al., 2017).
Pharmacology of Hallucinogenic Tryptamines
A study by Blair et al. (2000) investigated the effects of fluorination on hallucinogenic tryptamines, including 4-fluoro-N,N-dimethyltryptamine. This research highlighted the potential of specific tryptamines in modulating serotonin receptor subtypes, providing insights into the molecular recognition and activation mechanisms that could be relevant for developing novel therapeutic agents (Blair et al., 2000).
Tryptamine Hallucinogens Overview
A review by Araújo et al. (2015) provides a comprehensive overview of tryptamine hallucinogens, including their historical use, pharmacological properties, and emerging synthetic variants. This information is crucial for understanding the broader context of tryptamine research and its potential therapeutic applications (Araújo et al., 2015).
Serotonin Receptor Agonism
Research by Sard et al. (2005) found that specific psilocybin analogs, including 4-fluoro-N,N-dimethyltryptamine, show selective agonism at the h5-HT(2C) receptor. These findings suggest a new area for developing 5-HT(2C) agonists with potential applications in treating various psychiatric disorders (Sard et al., 2005).
Immune Response Modulation
A study by Szabo et al. (2014) demonstrated that N,N-dimethyltryptamine and its derivative 5-MeO-DMT modulate innate and adaptive inflammatory responses in human monocyte-derived dendritic cells. This research provides insight into the immunomodulatory potential of these compounds, which could be leveraged for treating autoimmune diseases and chronic inflammatory conditions (Szabo et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Research on 5-Fluoro-N,N-dimethyltryptamine is ongoing, with a focus on its potential therapeutic effects, particularly for conditions like depression, anxiety, and post-traumatic stress disorder . Further studies are needed to elaborate its presence and role in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT .
Propiedades
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYDWQABVPBLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376407 | |
| Record name | 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22120-36-1 | |
| Record name | 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-DMT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P3LCN6RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



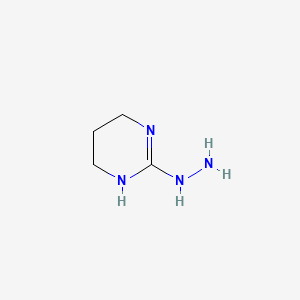
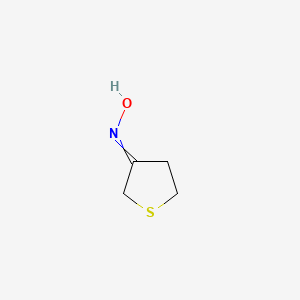
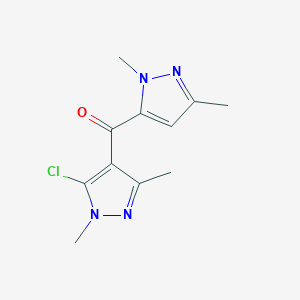
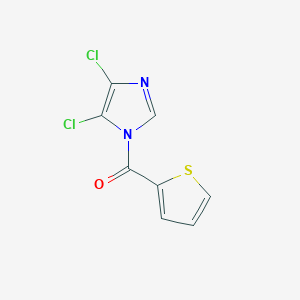
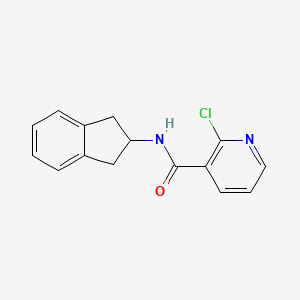
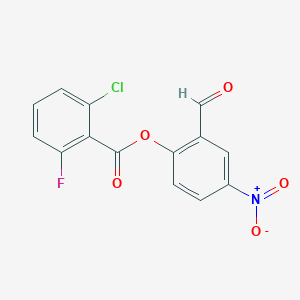
![Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate](/img/structure/B1621456.png)
![2-(2-[4-(Trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B1621458.png)
![1-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1621459.png)
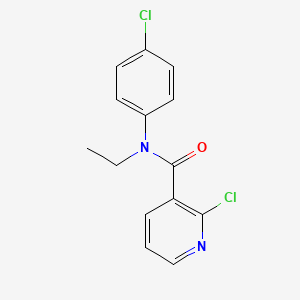
![4-Chloro-2-(3-fluorobenzyl)-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1621464.png)
![5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane](/img/structure/B1621467.png)
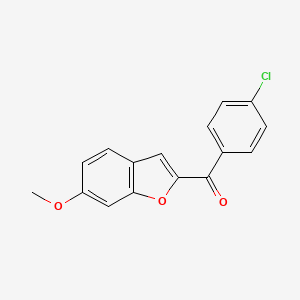
![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1621469.png)